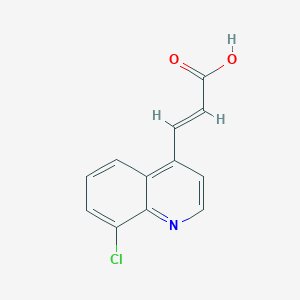

3-(8-Chloroquinoline-4-yl)acrylic acid

Description

Significance of the Quinoline (B57606) Scaffold as a Privileged Structure in Medicinal Chemistry and Drug Discovery

The quinoline scaffold, a fused heterocyclic system comprising a benzene (B151609) ring and a pyridine (B92270) ring, is widely recognized as a privileged structure in the fields of medicinal and pharmaceutical chemistry. biointerfaceresearch.comnih.gov This designation stems from its versatile nature and its presence in a multitude of biologically active compounds. biointerfaceresearch.com Quinoline and its derivatives are aromatic nitrogen-containing heterocyclic compounds that have garnered significant attention from researchers due to their capacity for diverse chemical modifications and their proven success in drug development. biointerfaceresearch.comresearchgate.net

The unique chemical architecture of the quinoline nucleus, also known as benzo[b]pyridine, provides a foundational template for designing novel bioactive molecules. biointerfaceresearch.com Its ability to undergo various chemical reactions allows for the introduction of different functional groups at multiple positions, which can modulate the compound's physicochemical properties and pharmacological activity. biointerfaceresearch.comresearchgate.net This structural adaptability has made the quinoline moiety a cornerstone in the identification and synthesis of new potent derivatives for therapeutic applications. biointerfaceresearch.com The successful integration of the quinoline system into numerous marketed drugs underscores its importance and potential in developing clinically viable drug candidates for a wide range of diseases. biointerfaceresearch.com

Overview of Diverse Pharmacological Profiles Associated with Quinoline Analogues

The quinoline framework is associated with an exceptionally broad spectrum of pharmacological activities, making it a focal point of extensive research. biointerfaceresearch.comresearchgate.net Derivatives of this scaffold have demonstrated significant potential across numerous therapeutic areas. biointerfaceresearch.com Historically, quinoline-based compounds like quinine (B1679958) and chloroquine (B1663885) have been pivotal in the fight against malaria. biointerfaceresearch.com Beyond their antimalarial efficacy, quinoline analogues have been developed and investigated for a vast array of other biological effects.

These activities include potent anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and anticonvulsant properties. biointerfaceresearch.comresearchgate.net For instance, certain quinoline derivatives function as kinase inhibitors, interfering with cell signaling pathways crucial for cancer cell growth and proliferation. mdpi.com Others exhibit antibacterial activity against a range of pathogens, including Mycobacterium tuberculosis. biointerfaceresearch.com The versatility of the quinoline core allows it to serve as a pharmacophore for developing agents that can act on the central nervous system, showcasing antihypertensive and antidepressant effects. biointerfaceresearch.com The wide-ranging biological potential of this scaffold continues to drive research into new derivatives with improved efficacy and novel mechanisms of action. researchgate.net

Table 1: Examples of Marketed Drugs Based on the Quinoline Moiety

| Drug Name | Primary Pharmacological Activity |

|---|---|

| Mefloquine (B1676156) | Antimalarial, Anti-inflammatory |

| Moxifloxacin | Antibacterial |

| Grepafloxacin | Antibacterial (Gram-positive & Gram-negative) |

| Quinine | Antimalarial |

| Carteolol | β-adrenergic antagonist (Antihypertensive) |

Rationale for Academic Investigation of 3-(8-Chloroquinoline-4-yl)acrylic Acid within the Broader Quinoline Research Domain

The academic pursuit of novel chemical entities like this compound is a logical progression within the extensive field of quinoline research. The rationale for its investigation is rooted in the established significance of its constituent parts: the 8-chloroquinoline (B1195068) core and the acrylic acid side chain.

The quinoline ring substituted at the 8-position is a well-explored motif in medicinal chemistry. For example, 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and antineurodegenerative properties, often attributed to their ability to chelate metal ions. nih.govnih.govyoutube.com The presence of a halogen, such as chlorine at the 7-position (as in chloroquine) or other positions, is a common strategy to enhance the biological efficacy of quinoline scaffolds. mdpi.com The 7-chloroquinoline (B30040) moiety, for instance, is a key feature of several antimalarial drugs. mdpi.com Therefore, the investigation of an 8-chloro substituted quinoline is driven by the hypothesis that this specific substitution pattern could confer unique or enhanced pharmacological properties.

The second component, the acrylic acid side chain, is also of significant interest in drug design. Acrylic acid is an α,β-unsaturated carboxylic acid. drugbank.com This structural feature makes it a potential Michael acceptor, capable of forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in target proteins. researchgate.net This covalent interaction can lead to irreversible inhibition and potent biological activity. Furthermore, acrylic acid and its derivatives are utilized in drug delivery systems to modify drug release profiles. taylorandfrancis.comnih.gov The incorporation of a carboxylic acid group can also influence a molecule's solubility, cell permeability, and pharmacokinetic profile. acs.org

The combination of the 8-chloroquinoline scaffold with an acrylic acid moiety at the 4-position creates a hybrid molecule with the potential for novel biological activity. Researchers would be motivated to synthesize and study this compound to explore whether the electron-withdrawing nature of the chloro group and the reactive potential of the acrylic acid chain lead to synergistic effects, resulting in a compound with valuable therapeutic characteristics.

Table 2: Chemical Identifiers for this compound

| Identifier Type | Identifier |

|---|

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H8ClNO2 |

|---|---|

Molecular Weight |

233.65 g/mol |

IUPAC Name |

(E)-3-(8-chloroquinolin-4-yl)prop-2-enoic acid |

InChI |

InChI=1S/C12H8ClNO2/c13-10-3-1-2-9-8(4-5-11(15)16)6-7-14-12(9)10/h1-7H,(H,15,16)/b5-4+ |

InChI Key |

WGGJQKJWPLYDTQ-SNAWJCMRSA-N |

SMILES |

C1=CC2=C(C=CN=C2C(=C1)Cl)C=CC(=O)O |

Isomeric SMILES |

C1=CC2=C(C=CN=C2C(=C1)Cl)/C=C/C(=O)O |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)Cl)C=CC(=O)O |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 3 8 Chloroquinoline 4 Yl Acrylic Acid Analogues

Fundamental Principles of Structure-Activity Correlation in Quinoline-Based Chemical Entities

The biological activity of quinoline (B57606) derivatives is intricately linked to the nature and position of substituents on their bicyclic ring system. The quinoline core itself, a fusion of a benzene (B151609) and a pyridine (B92270) ring, provides a framework that can interact with biological targets through various mechanisms, including intercalation with DNA, inhibition of enzymes, and disruption of protein-protein interactions.

Key principles governing the SAR of quinolines include:

Steric Factors : The size and shape of substituents dictate the molecule's ability to fit into the binding pocket of a target protein. Bulky groups can create steric hindrance, preventing optimal binding, whereas smaller groups might not provide sufficient contact for a strong interaction.

Lipophilicity : The balance between hydrophilicity and lipophilicity, often quantified by the partition coefficient (log P), is critical for a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Substituents significantly impact this balance; for instance, halogen atoms generally increase lipophilicity.

The SAR of quinolines is often target-dependent. For example, in the context of antimalarial activity, a 7-chloro substituent is a classic feature of potent drugs like chloroquine (B1663885), essential for their mechanism of action which involves accumulating in the parasite's acidic food vacuole. youtube.com In contrast, for certain anticancer applications, substitutions at other positions might be more critical for activity. nih.gov

Impact of Substituent Position and Nature on the Quinoline Nucleus

The specific placement and chemical nature of the chloro group at position 8 and the acrylic acid linker at position 4 are defining features of 3-(8-chloroquinoline-4-yl)acrylic acid.

The C-8 position of the quinoline ring is a critical site for substitution. A chloro group at this position exerts a combination of electronic and steric effects.

Electronic Influence : Chlorine is an electron-withdrawing group via induction but can also be a weak electron-donating group through resonance. Its presence at C-8 modifies the electron density across the quinoline ring system, which can influence interactions with target proteins. researchgate.net In some contexts, such as certain antimicrobial 8-hydroxyquinolines, halogenation has been shown to enhance potency. researchgate.net

Lipophilicity and Binding : The addition of a chlorine atom generally increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes. mdpi.com Furthermore, the C-8 position is adjacent to the quinoline nitrogen, and substitution here can influence the conformation and binding properties of the molecule, potentially through steric interactions or by forming specific halogen bonds with the target. nih.gov Studies on other C-8 substituted quinolines have shown that functionalization at this position can be a key determinant of biological activity. acs.org

The substituent at the C-4 position of the quinoline ring often plays a pivotal role in determining the compound's pharmacological profile. The presence of a 3-acrylic acid group introduces several important features:

Carboxylic Acid Group : The terminal carboxylic acid is ionizable, allowing it to act as a potent hydrogen bond donor and acceptor. This functionality is crucial for forming strong, specific interactions with amino acid residues (like arginine, lysine, or histidine) in a protein's active site. Studies on quinoline-4-carboxylic acids have demonstrated their significant antimicrobial effects, which were largely diminished when the acid was converted to an amide, highlighting the importance of the carboxyl group. nih.govresearchgate.net

Michael Acceptor : The double bond in the acrylic acid linker is an electrophilic center, making it a potential Michael acceptor. This allows the molecule to form covalent bonds with nucleophilic residues (such as cysteine) on a target protein, leading to irreversible inhibition. This mechanism is a known strategy in the design of enzyme inhibitors.

Linker Length and Flexibility : The length and flexibility of the linker connecting a pharmacophore to its binding group are crucial. In a series of PI3K/mTOR inhibitors, the introduction of an acrylamide (B121943) fragment at the C-4 position of the quinoline was found to enable hydrogen bond interactions with key residues at the entrance of the active site, leading to potent inhibition. frontiersin.org Similarly, studies on other quinoline derivatives have shown that the nature and length of linkers are critical for optimizing activity. nih.govnih.gov

SAR studies on quinoline analogues often involve systematic modification of substituents to probe the effects of different electronic and steric properties.

Halogen Substitution : Replacing the C-8 chloro group with other halogens (F, Br, I) can fine-tune the molecule's properties. Fluorine, being highly electronegative, can form strong hydrogen bonds and alter metabolic stability. Bromine and iodine are larger and more polarizable, which can lead to enhanced van der Waals or halogen bonding interactions. In a study of 8-hydroxyquinoline (B1678124) derivatives, dihalogenated compounds (containing chlorine and iodine) showed excellent antimicrobial potency. researchgate.net

Electron-Donating vs. Electron-Withdrawing Groups : The impact of replacing the chloro group with strong electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or electron-withdrawing groups (EWGs) like nitro (-NO₂) depends heavily on the biological target. In antimalarial quinolines, an electron-withdrawing group at position 7 is considered essential, and replacing it with an electron-donating group can lead to a complete loss of activity. youtube.com Conversely, in other systems, an EDG might be favorable by increasing the electron density of the aromatic system to enhance π-π stacking interactions.

The following table illustrates how varying substituents on the quinoline ring can impact biological activity in different classes of quinoline derivatives, providing a general framework for understanding potential modifications to the this compound scaffold.

| Base Scaffold | Position | Substituent | Observed Effect on Activity | Reference |

| 4-Aminoquinoline (B48711) | 7 | -Cl (EWG) | Essential for optimal antimalarial activity | youtube.com |

| 4-Aminoquinoline | 7 | -CH₃ (EDG) | Leads to loss of antimalarial activity | youtube.com |

| 8-Hydroxyquinoline | 5, 7 | -Cl, -I | High antimicrobial potency | researchgate.net |

| Quinoline | 4 | -COOH | High antimicrobial effect | nih.gov |

| Quinoline | 4 | -CONH₂ | Weak antimicrobial effect | nih.gov |

Conformational and Stereochemical Factors Affecting Biological Potency

The three-dimensional arrangement of a molecule is critical for its interaction with a biological target. For a flexible molecule like this compound, both conformation and stereochemistry are key determinants of potency. washington.edunih.gov

Conformation : The acrylic acid side chain at C-4 possesses rotational freedom around the single bonds. The molecule must adopt a specific, low-energy conformation to fit optimally into the binding site of its target. The planarity of the quinoline ring and the conjugated acrylic acid system may be influenced by steric hindrance from the C-8 chloro substituent. Computational modeling and structural biology techniques are often used to predict the most stable and biologically active conformations. beilstein-journals.org

Stereochemistry : The double bond in the acrylic acid moiety can exist as either the E or Z isomer. This geometric isomerism results in a different spatial orientation of the carboxylic acid group relative to the quinoline ring. It is highly probable that only one of these isomers will have the correct geometry for potent biological activity, as the precise positioning of the carboxyl group is often essential for key binding interactions. For example, in the synthesis of PI3K inhibitors based on a quinoline scaffold, the acrylic acid ester intermediate was specifically the (E)-isomer. frontiersin.org

The table below highlights the importance of stereochemistry in bioactive molecules.

| Factor | Description | Potential Impact on this compound |

| Geometric Isomerism | The acrylic acid double bond can be in E (trans) or Z (cis) configuration. | One isomer will likely have a much higher affinity for the biological target due to the different spatial orientation of the carboxylic acid group. |

| Rotational Conformation | Rotation is possible around the single bond connecting the acrylic acid side chain to the quinoline ring. | The dihedral angle determines the 3D shape and the ability to fit into a binding pocket. The C-8 chloro group may restrict rotation. |

Correlation of Physicochemical Descriptors with Biological Outcomes

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate physicochemical properties of a series of compounds with their biological activity. mdpi.com For quinoline derivatives, key descriptors include aromaticity and lipophilicity.

Aromaticity and Electronic Properties : The quinoline ring is an aromatic system, and its ability to participate in π-π stacking interactions is a common feature in drug-receptor binding. The introduction of the C-8 chloro group alters the electronic distribution and can enhance the π-interactions between the drug and its target. researchgate.net

The following data table shows calculated physicochemical properties for the parent quinoline and the title compound, illustrating the impact of the substituents.

| Compound Name | Molecular Formula | Molecular Weight | Calculated log P | Polar Surface Area (Ų) |

| Quinoline | C₉H₇N | 129.16 | 2.04 | 12.89 |

| This compound | C₁₂H₈ClNO₂ | 233.65 | 2.95 | 50.06 |

Data calculated using standard chemical property prediction software.

This analysis demonstrates that the addition of the chloro and acrylic acid groups increases the molecular weight, lipophilicity (log P), and polar surface area, all of which are critical factors that modulate the compound's interaction with biological systems.

Biological Investigations and Pharmacological Potential of 3 8 Chloroquinoline 4 Yl Acrylic Acid and Its Derivatives

Assessment of Antiproliferative and Antitumor Activities

The quest for new and effective anticancer agents has led to the extensive investigation of quinoline (B57606) derivatives. These compounds have demonstrated significant potential in curbing the proliferation of cancer cells through various mechanisms.

In Vitro Cytotoxicity Profiling against Diverse Cancer Cell Lines (e.g., MCF-7, HepG2, HCT-116, PC-3, LNCaP, Hela)

Derivatives of the quinoline scaffold have been subjected to extensive in vitro screening against a panel of human cancer cell lines, revealing a broad spectrum of cytotoxic activity. For instance, novel quinoline derivatives have shown notable antitumor activity against numerous cell lines. nih.gov Specifically, certain 7-chloroquinoline (B30040) derivatives have demonstrated expressive cytotoxic potential against breast adenocarcinoma (MCF-7), colon cancer (HCT-116), and promyelocytic leukemia (HL-60) cell lines. researchgate.net

The cytotoxic effects of various quinoline-based compounds have been quantified, often revealing potent activity at micromolar concentrations. For example, a novel 3,4,5-trimethoxy ciprofloxacin (B1669076) chalcone (B49325) hybrid displayed significant growth inhibition of hepatocellular carcinoma (HepG2) and MCF-7 cell lines in a dose-dependent manner. nih.gov After 48 hours of treatment, the IC50 values were 5.6 µg/mL for HepG2 and 11.5 µg/mL for MCF-7. nih.gov Similarly, certain plastoquinone (B1678516) analogues have shown notable cytotoxicity against HCT-116 and MCF-7 cells, with IC50 values of 5.11 ± 2.14 μM and 6.06 ± 3.09 μM, respectively. nih.gov

The following table summarizes the cytotoxic activity of selected quinoline derivatives against various cancer cell lines, illustrating the potential of this chemical class.

| Compound Class | Cell Line | IC50 Value | Source |

| Plastoquinone Analogue (AQ-12) | HCT-116 | 5.11 ± 2.14 µM | nih.gov |

| Plastoquinone Analogue (AQ-12) | MCF-7 | 6.06 ± 3.09 µM | nih.gov |

| 3,4,5-Trimethoxy Ciprofloxacin Chalcone | HepG2 | 5.6 µg/mL (48h) | nih.gov |

| 3,4,5-Trimethoxy Ciprofloxacin Chalcone | MCF-7 | 11.5 µg/mL (48h) | nih.gov |

| Quinolinyloxymethylphenyl compounds | A375 (Melanoma) | 0.77 and 0.79 µM | |

| Morita-Baylis-Hillman Adducts | MCF-7 | 4.60 µmol L-1 | researchgate.net |

| Quinoline Sulfonamide Derivative (D13) | HeLa | 1.34 µM | mdpi.com |

Elucidation of Cellular Mechanisms of Action, including Cell Cycle Modulation and Apoptosis Induction

Beyond simple cytotoxicity, research has delved into the cellular mechanisms by which quinoline derivatives exert their anticancer effects. A common finding is the induction of cell cycle arrest and apoptosis (programmed cell death).

For example, a series of novel quinoline derivatives were found to induce cell cycle arrest in the G2/M phase in MDA-MB-231 breast cancer cells. nih.gov This arrest is a hallmark of agents that interfere with microtubule dynamics. nih.gov In another study, a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative was shown to arrest the cell cycle in the G1 phase in MCF-7 cells. mdpi.com

The induction of apoptosis is a critical mechanism for the elimination of cancer cells. Many quinoline derivatives have been shown to trigger this process. For instance, treatment of leukemia cells with novel 1,2,3-triazole-chalcone conjugates, which can be related to the acrylic acid structure, led to the upregulation of pro-apoptotic proteins like BAX, caspase-3, and caspase-9. nih.gov Similarly, a dichloromethane (B109758) fraction of Toddalia asiatica, containing quinoline alkaloids, induced apoptosis in HT-29 colon cancer cells through both extrinsic and intrinsic pathways, evidenced by the activation of caspases-8, -9, and -3. frontiersin.org The chloroform (B151607) fraction of Juniperus phoenicea was also found to induce apoptosis in MCF-7 cells. researchgate.net

Inhibition of Specific Molecular Targets (e.g., Protein Kinases, Tubulin Polymerization, DNA Synthesis, Matrix Metalloproteinase-9)

The anticancer activity of 3-(8-chloroquinoline-4-yl)acrylic acid derivatives can often be traced to their interaction with specific molecular targets that are crucial for cancer cell survival and proliferation.

Protein Kinases: Protein kinases are key regulators of cellular signaling pathways and are frequently dysregulated in cancer. mdpi.comnih.gov Quinoline-based compounds have emerged as potent inhibitors of various protein kinases. nih.govbiorxiv.orgresearchgate.net For example, 4-anilinoquinoline derivatives have been identified as inhibitors of Protein Kinase Novel 3 (PKN3), a kinase implicated in prostate and pancreatic cancers. nih.govbiorxiv.org

Tubulin Polymerization: Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. nih.gov Several quinoline derivatives act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site on β-tubulin. nih.govmdpi.comresearchgate.netnih.gov This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. nih.gov One study reported a quinoline sulfonamide derivative that strongly inhibited tubulin assembly with an IC50 of 6.74 μM. mdpi.com

DNA Synthesis: The replication of DNA is a fundamental process for cell proliferation, and its inhibition is a valid anticancer strategy. 8-hydroxyquinoline (B1678124), a related quinoline derivative, has been shown to severely inhibit premeiotic DNA replication in yeast. nih.gov The natural product aphidicolin (B1665134) is a known inhibitor of B-family DNA polymerases, halting DNA replication. nih.gov

Matrix Metalloproteinase-9 (MMP-9): MMPs are enzymes that degrade the extracellular matrix, a process that is critical for tumor invasion and metastasis. nih.govfrontiersin.orgresearchgate.net MMP-9, in particular, is associated with cancer progression. nih.gov The development of MMP-9 inhibitors is an active area of research. nih.govresearchgate.net While specific data for this compound is not available, the general class of quinoline derivatives has been explored for MMP inhibition.

Evaluation of Anti-Invasion, Anti-Migration, and Anti-Angiogenesis Properties

The ability of cancer cells to invade surrounding tissues, migrate to distant sites, and induce the formation of new blood vessels (angiogenesis) are hallmarks of malignant tumors.

Some acrylic acid derivatives have shown potential as anti-angiogenic agents. For example, (E)-3-(3-methoxyphenyl)propenoic acid has been identified as a promising anti-angiogenesis inhibitor. nih.gov This suggests that the acrylic acid moiety in this compound could contribute to similar activities. The inhibition of MMP-9, as discussed previously, is also a key mechanism for preventing invasion and angiogenesis. nih.govfrontiersin.org

Studies on Antimalarial Efficacy

Malaria, caused by Plasmodium parasites, remains a major global health problem. Quinoline-based drugs, such as chloroquine (B1663885), have been mainstays of antimalarial therapy for decades.

Investigation of β-Hematin Inhibition Activity

During its lifecycle in human red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline substance called hemozoin, which is biochemically equivalent to β-hematin. nih.govnih.govresearchgate.net The inhibition of β-hematin formation is a key mechanism of action for many antimalarial drugs, including chloroquine. nih.govresearchgate.net

Derivatives of 4-aminoquinoline (B48711) have been shown to be potent inhibitors of β-hematin formation. researchgate.net The development of assays to screen for β-hematin inhibition has been crucial in the search for new antimalarial compounds. nih.gov The correlation between the in vitro antimalarial activity of aminoquinolines and their ability to inhibit β-hematin formation is well-established. nih.gov This suggests that this compound and its derivatives are promising candidates for investigation as novel antimalarial agents acting through this established mechanism.

Mechanistic Insights into Quinoline-Based Antimalarial Action

The antimalarial activity of quinoline-containing drugs, such as chloroquine, quinine (B1679958), and mefloquine (B1676156), is a cornerstone in the chemotherapy of malaria. nih.govnih.gov The primary mechanism of action is thought to involve the disruption of hemoglobin digestion within the blood stages of the malaria parasite's life cycle. nih.govnih.gov

The parasite resides in the host's red blood cells, where it digests hemoglobin in an acidic food vacuole. nih.govjournals.co.za This process releases heme, which is toxic to the parasite. huji.ac.il To protect itself, the parasite polymerizes the toxic heme into an inert crystalline substance called hemozoin. huji.ac.ilpnas.org

Quinoline derivatives, being weak bases, accumulate significantly in the acidic environment of the parasite's food vacuole. nih.govnih.gov This high concentration of the drug is believed to interfere with the detoxification process in two main ways:

Inhibition of Heme Polymerization: The quinoline compounds can cap the growing hemozoin crystals, preventing further polymerization of heme. pnas.org This leads to an accumulation of toxic free heme, which damages the parasite's membranes and leads to its death. nih.govhuji.ac.il

Interference with Antioxidant Mechanisms: The breakdown of hemoglobin also produces reactive oxygen species. nih.gov The accumulation of free heme catalyzed by the presence of quinolines can enhance peroxidative reactions, overwhelming the parasite's antioxidant defenses and contributing to its demise. nih.govhuji.ac.il

While this is the primary proposed mechanism for drugs like chloroquine, more lipophilic quinoline derivatives such as mefloquine and quinine may have additional or alternative targets within the parasite, which are not yet fully characterized. nih.govnih.gov

Characterization of Antimicrobial Properties

Quinoline derivatives have demonstrated significant potential as antimicrobial agents, with activity against a wide range of bacteria and fungi. nih.govnih.gov

Derivatives of the quinoline scaffold have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com For instance, certain novel chloroquinoline analogs have been synthesized and screened for their antibacterial efficacy.

One study reported the synthesis of a series of 7-chloroquinoline derivatives. researchgate.net Compounds such as 2,7-dichloroquinoline-3-carboxamide and 7-chloro-2-ethoxyquinoline-3-carbaldehyde showed good activity against Escherichia coli. researchgate.net Another compound, 2,7-dichloroquinoline-3-carbonitrile, was effective against Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net The mechanism for some quinolones is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase, enzymes essential for DNA replication. researchgate.net

| Compound Derivative | Bacterial Strain | Activity (Inhibition Zone in mm) | Reference |

|---|---|---|---|

| 2,7-dichloroquinoline-3-carbonitrile (5) | S. aureus | 11.00 ± 0.03 | semanticscholar.org |

| 2,7-dichloroquinoline-3-carbonitrile (5) | P. aeruginosa | 11.00 ± 0.03 | semanticscholar.org |

| 2,7-dichloroquinoline-3-carboxamide (6) | E. coli | 11.00 ± 0.04 | semanticscholar.org |

| 7-chloro-2-ethoxyquinoline-3-carbaldehyde (8) | E. coli | 12.00 ± 0.00 | semanticscholar.org |

| 7-chloro-2-methoxyquinoline-3-carbaldehyde (7) | S. pyogenes | 11.00 ± 0.02 | researchgate.net |

In addition to their antibacterial properties, quinoline derivatives have been investigated for their efficacy against various fungal pathogens. nih.gov A series of 7-chloro-4-arylhydrazonequinolines were evaluated for their in vitro antifungal activity against several Candida and Rhodotorula species. researchgate.netnih.gov

One of the tested compounds, with a fluorine atom at the 2-position of the benzene (B151609) ring, demonstrated the highest activity against the tested fungal strains, with minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values comparable to the standard drug fluconazole. researchgate.net

Another study focused on new 6-(tert-butyl)-8-chloro-2,3-dimethyl quinoline derivatives, which exhibited excellent protective efficacy against Pyricularia oryzae, the fungus that causes rice blast disease. researchgate.net One particular derivative, 6-(tert-butyl)-8-chloro-2,3-dimethylquinolin-4-yl(2-chloro-5-(trifluoromethyl)benzyl)carbonate, showed very high fungicidal efficacy. researchgate.net

| Compound Derivative | Fungal Strain | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| 7-chloroquinolin-4-yl arylhydrazone (4a, R=2-F) | Candida albicans | 25 | researchgate.net |

| 7-chloroquinolin-4-yl arylhydrazone (4o, R=4-CF3) | Rhodotorula glutinis | 32 | researchgate.net |

| 6-(tert-butyl)-8-chloro-2,3-dimethylquinolin-4-yl derivatives | Pyricularia oryzae | 100% protective efficacy at 100 ppm | researchgate.net |

Exploration of Other Therapeutic Modalities

The therapeutic potential of quinoline derivatives extends beyond their antimicrobial and antimalarial activities.

The quinoline scaffold has been identified as a promising framework for the development of novel antiviral agents. nih.govsemanticscholar.org Research has shown that certain quinoline derivatives can inhibit the replication of various viruses.

For example, two novel quinoline derivatives demonstrated dose-dependent inhibition of Dengue virus serotype 2. nih.govbohrium.com These compounds were found to impair the accumulation of the viral envelope glycoprotein (B1211001) in infected cells and appear to act during the early stages of the viral infection. nih.govbohrium.com Other studies have highlighted the potential of quinoline derivatives against Zika virus (ZIKV), with some compounds showing more potent anti-ZIKV activity than the reference molecule mefloquine. nih.gov

Quinoline-based molecules are being explored as anti-inflammatory agents that target several key pharmacological pathways. researchgate.net These derivatives have been shown to modulate the immune response in various ways.

Certain fluoroquinolones, a class of quinoline derivatives, can influence cytokine synthesis. nih.gov They have been observed to inhibit the production of pro-inflammatory cytokines like interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), while enhancing the synthesis of interleukin-2 (B1167480) and colony-stimulating factors (CSFs). nih.gov The anti-inflammatory effect of some quinoline derivatives is also attributed to the reduction of nitric oxide generation and the inhibition of nuclear factor-kappa B (NF-ĸB) DNA binding. nih.gov The ability to modulate these pathways suggests a potential role for quinoline derivatives in managing inflammatory conditions. researchgate.netresearchgate.net

Antiparasitic and Antileishmanial Studies

The quinoline scaffold is a well-established template in the development of antiparasitic drugs, leading researchers to investigate the potential of its derivatives against various protozoan parasites, including Leishmania. nih.gov Leishmaniasis, a disease caused by parasites of the Leishmania genus, presents significant treatment challenges due to drug resistance and the toxicity of existing therapies, making the development of new pharmacological agents a priority. nih.govnih.gov

Research into novel quinoline derivatives has demonstrated significant antileishmanial efficacy. In one study, a series of new quinoline compounds were tested in vitro against Leishmania chagasi. nih.gov The results showed that several derivatives possessed strong, dose-dependent antiparasitic effects against the promastigote form of the parasite, with some compounds exhibiting greater potency than the standard drug, pentamidine. nih.gov For instance, a derivative identified as compound 3b was particularly effective, not only against promastigotes but also against L. chagasi-infected macrophages, where it showed 8.3 times greater activity than pentavalent antimony. nih.gov The mechanism of action for this compound was found to be independent of host cell nitric oxide production and appeared to involve damage to the parasite's mitochondria, causing significant swelling and a reduction in cristae. nih.gov

Further studies have explored hybrid molecules. A series of chloroquine hybrids were synthesized and evaluated for activity against Leishmania mexicana promastigotes. nih.gov Several of these compounds demonstrated potent leishmanicidal effects, with IC₅₀ values below 10 µM. nih.gov Mechanistic investigations suggested that these derivatives induce a collapse of the parasite's mitochondrial electrochemical membrane potential. nih.gov Similarly, a series of quinoline-triazole hybrids were synthesized and showed moderate to considerable activity against Leishmania donovani promastigotes and amastigotes. nih.gov The exploration of 8-hydroxyquinoline derivatives has also yielded promising results, with specific compounds inhibiting the in vitro multiplication of Leishmania tropica, Leishmania major, and Leishmania infantum at micromolar concentrations. researchgate.net

The following table summarizes the antileishmanial activity of selected quinoline derivatives from various studies.

Antileishmanial Activity of Selected Quinoline Derivatives

| Compound/Derivative | Target Species | Activity (IC₅₀) | Source |

|---|---|---|---|

| Compound 3a | Leishmania chagasi (promastigotes) | < 0.8 µg/mL | nih.gov |

| Compound 3b | Leishmania chagasi (promastigotes) | < 0.8 µg/mL | nih.gov |

| Compound 4a | Leishmania chagasi (promastigotes) | 18.78 µg/mL | nih.gov |

| Compound 4b, 4c, 4e | Leishmania mexicana (promastigotes) | < 10 µM | nih.gov |

| 7-[5′-(3′-Phenylisoxazolino)methyl]-8-hydroxyquinoline | Leishmania tropica | 0.4 µg/mL | researchgate.net |

| 7-[5′-(3′-Phenylisoxazolino)methyl]-8-hydroxyquinoline | Leishmania infantum | 0.62 µg/mL | researchgate.net |

| 7-[5′-(3′-Phenylisoxazolino)methyl]-8-hydroxyquinoline | Leishmania major | 0.88 µg/mL | researchgate.net |

Receptor Binding and Modulation Activities (e.g., Cannabinoid Receptors, Epidermal Growth Factor Receptor)

The versatility of the quinoline structure has prompted investigations into its interaction with various physiological receptors, revealing potential therapeutic applications beyond infectious diseases.

Cannabinoid Receptors

The cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors (GPCRs) that have become attractive drug targets due to their roles in numerous physiological and pathological processes. ucl.ac.benih.gov While the CB1 receptor is primarily found in the central nervous system, the CB2 receptor is expressed mainly in peripheral tissues, including the immune system. lumirlab.com

A study focused on a set of 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives, which are structurally related to this compound, evaluated their binding affinity for human CB1 and CB2 receptors. ucl.ac.be The research found that this class of quinoline derivatives demonstrated marked selectivity for the CB2 receptor. ucl.ac.be Functional assays using [³⁵S]-GTPγS binding confirmed that these compounds act as agonists at the CB2 receptor. ucl.ac.be Molecular modeling suggested that the interaction with the CB2 receptor is achieved through a combination of hydrogen bonds and hydrophobic interactions. ucl.ac.be These findings identify the 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold as a new class of potent and selective CB2 receptor agonists. ucl.ac.be

The table below presents the binding affinities (Ki) and selectivity ratios for representative compounds from the study.

Binding Affinity of 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives at Cannabinoid Receptors

| Compound | Ki (nM) hCB1 | Ki (nM) hCB2 | Selectivity Ratio (Ki CB1/Ki CB2) | Source |

|---|---|---|---|---|

| 28 | >10000 | 18.5 | >540 | ucl.ac.be |

| 29 | >10000 | 25.1 | >398 | ucl.ac.be |

| 30 | >10000 | 17.5 | >571 | ucl.ac.be |

| 32R | >10000 | 48.2 | >207 | ucl.ac.be |

Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a crucial signaling protein involved in cellular processes like proliferation and differentiation. nih.gov Its dysregulation is implicated in various diseases, including cancer. While direct binding studies of this compound to EGFR are not prominently reported, related quinoline derivatives have been investigated for their ability to modulate EGFR signaling pathways.

One indirect mechanism of modulation involves Matrix Metalloproteinases (MMPs). Certain 8-hydroxyquinoline derivatives have been synthesized and evaluated as MMP inhibitors. nih.gov MMPs can play a role in promoting tumor proliferation by inducing the release of cell membrane precursors of EGFR ligands. nih.gov By inhibiting MMPs, these quinoline compounds can potentially modulate EGFR signaling. Furthermore, other research efforts have focused on designing quinoline-based molecules as direct EGFR tyrosine kinase inhibitors, demonstrating the scaffold's potential in targeting this receptor. nih.gov For example, a study on new 4-amino-3-chloro benzoate (B1203000) ester derivatives, which share structural motifs with quinolines, identified a promising compound that induces cytotoxicity in cancer cell lines by targeting EGFR and inhibiting its tyrosine kinase activity. nih.gov This indicates an active area of research into quinoline-like structures for the modulation of EGFR activity.

Computational and Theoretical Studies on 3 8 Chloroquinoline 4 Yl Acrylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the intrinsic properties of a molecule. These methods are used to determine stable molecular structures and predict how the molecule will behave in chemical reactions and interact with electromagnetic radiation.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. biointerfaceresearch.com It is widely applied to quinoline (B57606) derivatives to determine their most stable three-dimensional arrangement (geometry optimization) and to predict their spectroscopic signatures. mdpi.comresearchgate.net

For instance, studies on related quinoline compounds have utilized the B3LYP functional combined with basis sets like 6-311++G(d,p) to perform these calculations. mdpi.com Such analyses can predict bond lengths, bond angles, and dihedral angles. The optimized geometry is the foundation for further calculations, including vibrational frequencies, which can be compared with experimental data from FT-IR and Raman spectroscopy to validate the computational model. researchgate.netresearchgate.net In a study on 3-chloro-4-hydroxyquinolin-2(1H)-one, calculated wavenumbers showed good agreement with experimental results, allowing for precise assignment of vibrational modes. These computational approaches are essential for confirming the structure of newly synthesized molecules and understanding their stability. biointerfaceresearch.comresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Transitions

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. aimspress.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, dictate how the molecule interacts with other species. aimspress.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more easily excited, indicating higher chemical reactivity and lower kinetic stability. aimspress.com This analysis helps to explain the charge transfer interactions occurring within the molecule. aimspress.com For various quinoline and related heterocyclic compounds, DFT calculations have been used to determine the energies of these orbitals and map their distribution across the molecular structure. researchgate.netresearchgate.net This information is crucial for predicting the most likely sites for electrophilic and nucleophilic attack and for interpreting electronic spectra. researchgate.net

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I = -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the capacity of a molecule to accept electrons. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

Aromaticity Indices and their Correlation with Observed Biological Activities

Aromaticity is a key property of cyclic, planar molecules that influences their stability and reactivity. For quinoline-based compounds, the aromaticity of the two constituent rings (the benzene (B151609) and pyridine (B92270) rings) can be quantified using various indices such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the Para-Delocalization Index (PDI). mdpi.comresearchgate.net

Research has shown that the level of aromaticity can be a useful descriptor for predicting pharmacological activity. mdpi.comresearchgate.net In a study of quinoline derivatives with and without antimalarial properties, it was found that the two series could be differentiated based on their aromaticity. mdpi.com Specifically, while the aromaticity of the benzene-type ring was similar in both active and inactive compounds, the pyridine-type ring showed lower aromaticity in the compounds with antimalarial properties. mdpi.comresearchgate.net This suggests that the properties of the pyridine ring are crucial for the drug's mechanism of action, which involves forming a π-π complex with ferriprotoporphyrin IX. mdpi.com Therefore, in-silico evaluation of aromaticity can be a valuable tool in the early stages of drug discovery to guide the synthesis of new quinoline derivatives. mdpi.com

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Prediction of Binding Modes and Affinities with Relevant Biological Receptors and Enzymes (e.g., Retinoblastoma Protein, Cyclin D-1, Soybean Lipoxygenase, COX enzymes, HIV-1 Reverse Transcriptase)

Molecular docking simulations are employed to predict the binding affinity and interaction patterns of ligands like 3-(8-Chloroquinoline-4-yl)acrylic acid with various biological targets. Quinoline derivatives have been studied for their potential to inhibit a wide range of enzymes and receptors implicated in various diseases. nih.govbiointerfaceresearch.comnih.gov

Cyclin D-1: The cell cycle is regulated by cyclin-dependent kinases (CDKs), and their dysregulation is a hallmark of cancer. Molecular docking studies on cyclin D have been used to screen for potential inhibitors. researchgate.net Simulations can reveal key hydrogen bond interactions and binding stability within the protein's active site, suggesting that a compound may act as a cell cycle inhibitor. researchgate.net

Soybean Lipoxygenase (LOX): Lipoxygenases are enzymes involved in inflammatory processes. nih.gov Soybean lipoxygenase is often used as a model for human LOX in screening potential anti-inflammatory agents. nih.govnih.gov Docking studies on LOX inhibitors have identified key interactions with amino acid residues and the non-heme iron atom at the catalytic site. nih.govmdpi.com For example, docking of acrylic acid derivatives has shown that these compounds can fit into the enzyme's active site. mdpi.com

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the prostaglandin (B15479496) synthesis pathway and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). rjptonline.org Docking studies of quinoline derivatives and other heterocyclic compounds into the active sites of COX-1 and COX-2 help to elucidate their inhibitory potential and selectivity. rjptonline.orgajol.info These studies have shown that interactions with key residues like Tyr355 and Arg120 in the COX active site are crucial for inhibition. ajol.infonih.gov

HIV-1 Reverse Transcriptase (RT): HIV-1 RT is a critical enzyme for viral replication and a major target for antiretroviral drugs. nih.govmdpi.com Quinoline derivatives have been designed and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Molecular docking studies predict how these compounds bind to the allosteric pocket of the enzyme, identifying crucial hydrogen bonds and hydrophobic interactions with residues like Lys101 and Trp229 that contribute to their inhibitory activity. nih.govresearchgate.net

| Compound Class | Target Enzyme | Reported Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Quinoline-thiadiazole derivative | COX-1 | -8.56 | rjptonline.org |

| Chalcone (B49325) derivative | COX-2 | -6.70 | ajol.info |

| Quinoline-pyrimidine hybrid | HIV-1 Reverse Transcriptase | -10.67 | nih.gov |

| Aurone derivative | Human LOX | -4.324 | nih.gov |

Rational Design of Novel Analogues based on Docking Insights

One of the most significant applications of molecular docking is in the rational design of new, more potent analogues of a lead compound. By analyzing the binding mode of a molecule like this compound in the active site of a target protein, medicinal chemists can identify opportunities for structural modification.

Insights from docking can suggest which parts of the molecule are essential for binding and which can be modified to improve interactions. For example, if a particular region of the molecule is near a hydrophobic pocket in the enzyme, adding a lipophilic group at that position could enhance binding affinity. mdpi.com Similarly, if a hydrogen bond donor or acceptor on the ligand is not engaged, a new analogue could be designed to form this interaction. This approach has been used to design novel quinoline derivatives as inhibitors of HIV-1 RT and other targets. nih.govmdpi.com The goal is to use the computational model to guide the synthesis of compounds with improved potency, selectivity, and pharmacokinetic profiles. mdpi.com

In Silico Pharmacokinetic and Drug-Likeness Predictions

In the contemporary drug discovery landscape, the early assessment of a compound's pharmacokinetic profile is paramount to its potential success as a therapeutic agent. Computational, or in silico, methods provide a rapid and cost-effective means to predict these properties, allowing researchers to prioritize candidates with favorable characteristics long before expensive and time-consuming experimental studies are undertaken. For this compound, a compound of interest within the broader class of quinoline derivatives, these computational studies are instrumental in forecasting its behavior within a biological system. Quinoline derivatives have been the subject of numerous in silico studies to predict their pharmacokinetic properties. ijprajournal.com

Computational Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The journey of a drug through the body is described by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME). Computational tools and web-based platforms such as SwissADME, pkCSM, and ADMETLab are frequently employed to predict these properties based on the chemical structure of a molecule. nih.gov These predictions are guided by established principles like Lipinski's Rule of Five, which helps to forecast a compound's potential for oral bioavailability.

For a molecule like this compound, a typical computational ADME assessment would involve the calculation of various physicochemical and pharmacokinetic parameters. These parameters help to build a comprehensive profile of the compound's likely behavior. Aqueous solubility, for instance, is a critical factor that can significantly influence oral absorption and bioavailability. nih.gov Similarly, gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes and transport proteins are key determinants of a drug's efficacy and disposition.

Below is an illustrative data table summarizing the kind of ADME properties that would be computationally predicted for this compound, based on methodologies applied to similar quinoline scaffolds.

Table 1: Predicted ADME Properties of this compound

| Property Category | Parameter | Predicted Value/Classification | Significance |

| Physicochemical Properties | Molecular Weight | ~247.68 g/mol | Adherence to drug-likeness rules (e.g., <500) |

| LogP (Lipophilicity) | Moderate | Influences solubility and membrane permeability | |

| Topological Polar Surface Area (TPSA) | Low to Moderate | Correlates with passive molecular transport | |

| Hydrogen Bond Donors | 1 | Affects binding and solubility | |

| Hydrogen Bond Acceptors | 3 | Affects binding and solubility | |

| Absorption | Gastrointestinal (GI) Absorption | High | Indicates potential for good oral absorption |

| Caco-2 Permeability | Moderate to High | Predicts intestinal epithelial cell layer passage | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Low to Moderate | Suggests potential for CNS or peripheral action |

| Plasma Protein Binding | Moderate to High | Affects the free fraction of the drug available for action | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Potential for inhibition of specific isoforms (e.g., CYP2D6, CYP3A4) | Indicates potential for drug-drug interactions |

| Excretion | Renal Clearance | Predicted to be a potential route | Influences dosing frequency and accumulation |

Note: The values presented in this table are illustrative and represent the types of predictions generated from in silico models for quinoline-based compounds. Actual values would require specific computational analysis of this compound.

Advanced Applications and Future Research Directions of Quinoline Acrylic Acid Derivatives

Role as Key Intermediates and Building Blocks in Complex Organic Synthesis

Quinoline (B57606) acrylic acid derivatives serve as crucial intermediates in the synthesis of more complex molecules due to the reactive nature of both the quinoline ring and the acrylic acid side chain. The synthesis of the quinoline core itself can be achieved through various established methods, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, which allow for the introduction of a wide array of substituents. pharmaguideline.com For instance, the Doebner reaction, which involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid, is a common route to quinoline-4-carboxylic acids. nih.gov

These foundational structures are then elaborated upon. The carboxylic acid group of the acrylic acid moiety can be converted into esters, amides, or other functional groups, providing a handle for further reactions. researchgate.netresearchgate.net For example, quinoline-4-carboxylic acids can be synthesized from the reaction of isatin (B1672199) with a ketone in the presence of a base (Pfitzinger synthesis). pharmaguideline.com The resulting carboxylic acid group can then be removed or transformed. pharmaguideline.com The double bond in the acrylic chain also offers a site for various addition reactions.

The versatility of these compounds is demonstrated in their use to create libraries of derivatives for screening purposes. mdpi.com For instance, a one-pot, three-component method using iodo-aniline, pyruvic acid, and various phenyl-substituted aldehydes has been used to generate a library of 6-iodo-substituted carboxy-quinolines. mdpi.com This highlights the role of quinoline acrylic acid scaffolds as foundational building blocks for creating diverse chemical entities with potential applications in various fields. mdpi.comresearchgate.net

Potential in Materials Science for Developing Novel Functional Materials

The unique photophysical properties of quinoline derivatives make them attractive candidates for the development of novel functional materials. mdpi.commdpi.com The planar aromatic structure of the quinoline ring system leads to extensive electron delocalization, which is a key feature for applications in optoelectronics. mdpi.com Quinoline-based compounds are known for their thermal and oxidative stability, which is crucial for the longevity of materials used in electronic devices. researchgate.net

Researchers have explored the incorporation of quinoline derivatives into polymers. researchgate.net For example, a novel acrylate (B77674) monomer based on a quinoline chalcone (B49325) has been synthesized and polymerized. researchgate.net Such polymers exhibit interesting thermal decomposition properties and have been investigated for their biological applications. researchgate.net The ability to modify the quinoline scaffold allows for the fine-tuning of the material's properties, such as solubility, processability, and electronic characteristics. nih.gov This tunability makes quinoline derivatives promising for creating materials with tailored functions for specific applications in materials science. mdpi.comnih.gov

Applications in Optoelectronic Devices, including Dye-Sensitized Solar Cells (DSSCs) and Organic Light-Emitting Diodes (OLEDs)

The favorable electronic and photophysical properties of quinoline derivatives have led to their investigation and use in various optoelectronic devices. mdpi.comnih.gov

Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, organic dyes are used to absorb light and inject electrons into a semiconductor, generating a current. nih.gov Quinoline derivatives have emerged as promising photosensitizers in these third-generation photovoltaic cells. nih.govdntb.gov.ua They can be designed with a donor-π-acceptor (D-π-A) structure, where the quinoline moiety often acts as the π-linker or an electron-accepting unit. researchgate.netnih.gov The cyanoacrylic acid group is a common electron acceptor and anchoring group to the semiconductor (e.g., TiO2) surface. researchgate.netdntb.gov.ua

Table 1: Performance of Selected Quinoline-Based Dyes in DSSCs

| Dye Designation | Open–Circuit Voltage (Voc) | Short–Circuit Current Density (Jsc) (mA cm-2) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) | Source |

| Compound 4b | 0.645 | 6.66 | 0.70 | 3.01 | dntb.gov.ua |

| Q10-based cell | 0.52 | 7.04 | - | 2.51 | nih.gov |

This table presents performance data for illustrative quinoline-based dyes in Dye-Sensitized Solar Cells.

Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are also excellent materials for the emissive and electron transport layers in OLEDs due to their high electroluminescence efficiency and stability. nih.govresearchgate.net Tris(8-hydroxyquinolinato)aluminum (Alq3) is a classic example of a widely used electron-transporting and emitting material in OLEDs. researchgate.netuconn.edu

Researchers have synthesized and characterized various novel quinoline derivatives for OLED applications, aiming to achieve emissions across the visible spectrum, particularly in the blue region, which is essential for full-color displays. uconn.edu For instance, 8,8′-dimethoxy-5,5′-bisquinoline (DMeOBQ) was developed as a blue-emitting material, and a device using it showed a bright blue emission with a peak wavelength of 425 nm. uconn.edu Zinc complexes of 8-hydroxyquinoline (B1678124) derivatives have also been investigated, with some showing yellow electroluminescence. mdpi.com The versatility of the quinoline scaffold allows for the tuning of emission colors and improvement of device performance, making these compounds highly relevant for the future of display and lighting technology. researchgate.netmdpi.comrsc.org

Strategic Development of Multi-Targeting Agents based on the Quinoline Acrylic Acid Scaffold

The development of drugs that can interact with multiple biological targets simultaneously is a growing strategy in medicinal chemistry, particularly for complex diseases like cancer. mdpi.comresearchgate.net This approach can lead to improved efficacy and a lower likelihood of drug resistance. mdpi.com The quinoline scaffold is a privileged structure in this area, serving as a foundation for the design of multi-target agents. mdpi.comnih.govmdpi.com

By combining the quinoline core with other pharmacophores, researchers can design hybrid molecules that inhibit multiple key pathways in cancer progression. mdpi.comresearchgate.net For example, quinoline derivatives have been designed to act as dual inhibitors of EGFR and HER-2, two important targets in cancer therapy. rsc.org In one study, a synthesized quinoline derivative demonstrated potent inhibitory activity against both EGFR and HER-2, with IC50 values of 71 nM and 31 nM, respectively. rsc.org

In silico design methods, such as molecular docking and molecular dynamics simulations, are increasingly used to rationally design and optimize these multi-targeted drug candidates based on the quinoline scaffold. mdpi.comnih.gov These computational techniques help predict the binding affinity and interactions of the designed compounds with multiple biological targets, such as topoisomerase I, bromodomain-containing protein 4 (BRD4), and ATP-binding cassette sub-family G member 2 (ABCG2) proteins. mdpi.comnih.gov This strategic approach allows for the efficient exploration of the chemical space and the identification of promising candidates for further development. mdpi.com

Table 2: Examples of Multi-Targeting Quinoline Derivatives

| Derivative Type | Targeted Proteins/Pathways | Therapeutic Area | Source |

| Quinoline-based hybrid | EGFR, HER-2 | Cancer | rsc.org |

| 7-ethyl-10-hydroxycamptothecin derivative | Topoisomerase I, BRD4, ABCG2 | Cancer | mdpi.comnih.gov |

| Quinoline-based compound | Topo II | Cancer | mdpi.com |

This table provides examples of quinoline derivatives designed to interact with multiple biological targets.

Exploration of Novel Biological Targets and Therapeutic Areas for Quinoline Acrylic Acid Derivatives

The structural versatility of quinoline derivatives continues to drive the exploration for novel biological targets and their application in new therapeutic areas. nih.govnih.gov While their use in anticancer and antimalarial therapies is well-established, research is expanding to other diseases. nih.govmdpi.com

Recent studies have investigated quinoline derivatives as potential antibacterial and antifungal agents. nih.govresearchgate.netjneonatalsurg.com For example, novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have been synthesized and shown to have significant antiproliferative activity against breast cancer cells by targeting the EGFR kinase. nih.gov Other research has focused on developing quinoline analogs as inhibitors of multidrug resistance proteins (MRP2), which could help overcome drug resistance in cancer treatment. nih.gov

The quinoline scaffold has also been explored for its potential in treating viral infections and neurodegenerative diseases. nih.govnih.gov For instance, quinoline derivatives have been identified as inhibitors of GLI1, a protein involved in the Hedgehog signaling pathway, which is implicated in certain cancers like melanoma and medulloblastoma. nih.gov The ability to synthesize large libraries of these compounds facilitates high-throughput screening against a wide range of biological targets, paving the way for the discovery of new therapeutic applications for this versatile class of molecules. mdpi.comnih.gov

Q & A

Q. Q1. What are the recommended methods for synthesizing 3-(8-Chloroquinoline-4-yl)acrylic acid, and how can reaction yields be optimized?

Answer: Synthesis typically involves a multi-step pathway:

Quinoline Core Formation : Start with chlorinated quinoline precursors (e.g., 8-chloroquinoline derivatives) via Skraup or Gould-Jacobs cyclization .

Acrylic Acid Conjugation : Use a Heck coupling or Knoevenagel condensation to introduce the acrylic acid moiety. For example, reacting 8-chloro-4-methylquinoline with acrylic acid derivatives under palladium catalysis .

Yield Optimization :

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

Answer:

- Purity Analysis :

- Structural Confirmation :

Q. Q3. What are the solubility and stability profiles of this compound under experimental conditions?

Answer:

-

Solubility :

Solvent Solubility (mg/mL) DMSO >50 Water (pH 7) <0.1 Ethanol ~15 -

Stability :

Advanced Research Questions

Q. Q4. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G* basis set to model electrophilic regions.

- MD Simulations : Predict binding affinity to biological targets (e.g., kinases) using AutoDock Vina. Align with experimental IC₅₀ values for validation .

Q. Q5. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Answer:

- Experimental Design Adjustments :

- Data Normalization :

Q. Q6. What strategies mitigate interference from byproducts during HPLC analysis?

Answer:

- Gradient Elution : Optimize with 10–90% acetonitrile in 20 min to separate byproducts (e.g., decarboxylated derivatives) .

- Mass Spectrometry Coupling : Use LC-ESI-MS to identify impurities via molecular ion peaks (e.g., [M+H]⁺ = 298.7 for the parent compound) .

- Sample Pretreatment : Acidify samples (pH 2–3) to protonate the carboxylic acid, reducing column adsorption .

Methodological Challenges and Solutions

Q. Q7. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Answer:

- Core Modifications :

- Data Collection :

Q. Q8. What precautions are critical when handling this compound in catalysis studies?

Answer:

- Safety :

- Reaction Setup :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.